![molecular formula C11H14BrN3OS2 B3836746 N-[(E)-(4-bromothiophen-2-yl)methylideneamino]-2-thiomorpholin-4-ylacetamide](/img/structure/B3836746.png)
N-[(E)-(4-bromothiophen-2-yl)methylideneamino]-2-thiomorpholin-4-ylacetamide
Overview
Description
N-[(E)-(4-bromothiophen-2-yl)methylideneamino]-2-thiomorpholin-4-ylacetamide is a synthetic organic compound that features a thiophene ring substituted with a bromine atom and an imine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-(4-bromothiophen-2-yl)methylideneamino]-2-thiomorpholin-4-ylacetamide typically involves the condensation of 4-bromothiophene-2-carbaldehyde with 2-thiomorpholin-4-ylacetamide in the presence of an acid catalyst such as glacial acetic acid. The reaction is carried out under reflux conditions to ensure complete condensation and formation of the imine bond .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. The use of continuous flow reactors could also be considered to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[(E)-(4-bromothiophen-2-yl)methylideneamino]-2-thiomorpholin-4-ylacetamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The imine group can be reduced to form the corresponding amine.
Substitution: The bromine atom on the thiophene ring can be substituted with other nucleophiles through reactions such as Suzuki cross-coupling.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Palladium catalysts and boronic acids are commonly used in Suzuki cross-coupling reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amine.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
N-[(E)-(4-bromothiophen-2-yl)methylideneamino]-2-thiomorpholin-4-ylacetamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting cancer and infectious diseases.
Materials Science: The compound’s electronic properties make it a candidate for use in organic electronics and photovoltaic cells.
Biological Studies: It is used in studies exploring its interactions with various biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of N-[(E)-(4-bromothiophen-2-yl)methylideneamino]-2-thiomorpholin-4-ylacetamide involves its interaction with specific molecular targets. The imine group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. Additionally, the thiophene ring can interact with hydrophobic pockets in proteins, enhancing binding affinity .
Comparison with Similar Compounds
Similar Compounds
N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine: Similar structure but with a different substituent on the imine group.
4-bromo-N,N-dimethylaniline: Contains a bromine-substituted aromatic ring but lacks the thiophene and imine functionalities.
Uniqueness
N-[(E)-(4-bromothiophen-2-yl)methylideneamino]-2-thiomorpholin-4-ylacetamide is unique due to the presence of both a thiophene ring and a thiomorpholine moiety, which confer distinct electronic and steric properties. These features make it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
N-[(E)-(4-bromothiophen-2-yl)methylideneamino]-2-thiomorpholin-4-ylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrN3OS2/c12-9-5-10(18-8-9)6-13-14-11(16)7-15-1-3-17-4-2-15/h5-6,8H,1-4,7H2,(H,14,16)/b13-6+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDBXYYCMNTUUTB-AWNIVKPZSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1CC(=O)NN=CC2=CC(=CS2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CSCCN1CC(=O)N/N=C/C2=CC(=CS2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrN3OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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